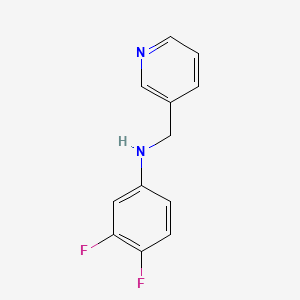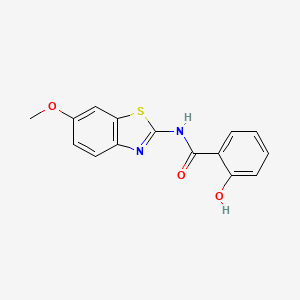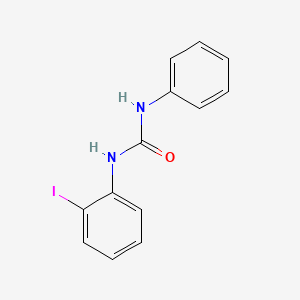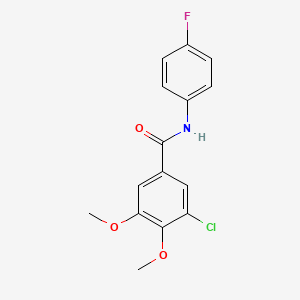
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as BMK, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. BMK is a synthetic intermediate used in the production of various pharmaceuticals, including the antiviral drug efavirenz.
Mecanismo De Acción
The exact mechanism of action of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in cells. This compound has been shown to inhibit the replication of HIV-1 and other viruses by blocking the reverse transcriptase enzyme, which is essential for viral replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In animal models, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility as a building block for the synthesis of other compounds. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Careful dose-response studies and toxicity assessments are essential when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, including the development of new drugs based on its structure and the investigation of its potential applications in materials science and catalysis. This compound derivatives with improved selectivity and potency for specific targets could be developed through structure-activity relationship studies. Additionally, this compound-based materials with unique properties, such as self-healing and shape-memory, could be synthesized for various applications. Overall, this compound is a promising compound with significant potential for various scientific research applications.
Métodos De Síntesis
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be synthesized through a multistep process involving the condensation of indole-3-acetic acid with benzyl chloride, followed by reduction with lithium aluminum hydride and cyclopropanation with ethyl diazoacetate. This method has been extensively studied, and the yield and purity of this compound can be optimized through modifications of the reaction conditions and reagents.
Aplicaciones Científicas De Investigación
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antifungal, and antitumor agents.
Propiedades
IUPAC Name |
(1-benzylindol-3-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-19(15-10-11-15)17-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-16(17)18/h1-9,13,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMHJNBFINDOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)

![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)


![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)




![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
